N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide
Description
N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a benzamide derivative featuring a 3-chlorophenyl group attached via an amide linkage and a sulfonamide moiety connected to a 3-methoxyphenyl ring through a methylene bridge. The compound’s design leverages sulfonamide and benzamide pharmacophores, commonly associated with enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
N-(3-chlorophenyl)-4-[[(3-methoxyphenyl)sulfonylamino]methyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O4S/c1-28-19-6-3-7-20(13-19)29(26,27)23-14-15-8-10-16(11-9-15)21(25)24-18-5-2-4-17(22)12-18/h2-13,23H,14H2,1H3,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTADTZUHJBPPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)NCC2=CC=C(C=C2)C(=O)NC3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Synthesis of 4-(Aminomethyl)Benzoic Acid Hydrochloride
The aminomethyl group is introduced via Gabriel synthesis or reduction of a nitrile intermediate . For example:
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate (KMnO4).
Reduction: The nitro group (if present) can be reduced to an amino group using reducing agents like tin(II) chloride (SnCl2).
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), acidic or basic medium
Reduction: Tin(II) chloride (SnCl2), hydrochloric acid (HCl)
Substitution: Ammonia (NH3), thiols (R-SH), organic solvents
Major Products Formed
Oxidation: Formation of hydroxyl derivatives
Reduction: Formation of amino derivatives
Substitution: Formation of substituted benzamides
Scientific Research Applications
Chemistry
In chemistry, N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various functional group modifications, making it valuable in organic synthesis.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can be used as a probe to investigate protein-ligand interactions, enzyme inhibition, and receptor binding studies.
Medicine
In medicine, this compound is explored for its potential therapeutic properties. It may act as an inhibitor for specific enzymes or receptors, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity. The sulfonyl group can form strong interactions with amino acid residues in proteins, leading to changes in protein conformation and function.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds vary in substituent patterns, aromatic ring systems, and functional groups, leading to divergent electronic, steric, and solubility profiles. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogues
Electronic and Steric Effects
- Chlorine vs. Methoxy Substituents : Chlorine (electron-withdrawing) enhances lipophilicity and may improve membrane permeability but risks metabolic toxicity. Methoxy groups (electron-donating) improve solubility via polar interactions .
- Sulfonamide vs. Benzamide : Sulfonamide groups contribute to H-bonding and acidity (pKa ~10), whereas benzamide backbones enable π-π stacking with biological targets .
Biological Activity
N-(3-chlorophenyl)-4-({[(3-methoxyphenyl)sulfonyl]amino}methyl)benzamide is a complex organic compound with significant biological activity. Its structure features a chlorinated phenyl group, a sulfonylamino linkage, and a methoxy-substituted phenyl moiety, which contribute to its potential therapeutic effects. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical formula:
- Molecular Formula : C21H19ClN2O4S
- IUPAC Name : this compound
The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| Chlorinated Phenyl Group | Enhances binding affinity and specificity |
| Sulfonylamino Linkage | Critical for biological activity |
| Methoxy-Substituted Phenyl | Influences solubility and pharmacokinetics |
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : The sulfonylamino group allows for effective binding to enzyme active sites, inhibiting their function.
- Receptor Modulation : The compound may modulate receptor activities, particularly in the context of G protein-coupled receptors (GPCRs), which play crucial roles in signal transduction pathways.
1. Anti-inflammatory Activity
Research indicates that compounds with similar structures exhibit anti-inflammatory properties. For instance, studies have shown that sulfonamide derivatives can inhibit cyclooxygenase (COX) enzymes, which are key players in inflammation pathways. The specific activity of this compound in this context remains to be fully elucidated but is hypothesized based on structural similarities.
2. Anticancer Properties
There is growing interest in the anticancer potential of sulfonamide-containing compounds. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of tumor growth factors.
3. Neuroprotective Effects
Molecular modeling studies have indicated that compounds similar to this compound may protect dopaminergic neurons from degeneration, suggesting potential applications in neurodegenerative diseases such as Parkinson's disease.
Research Findings and Case Studies
Recent studies have focused on the synthesis and biological evaluation of this compound:
- Synthesis : The compound is synthesized through multi-step reactions involving chlorobenzene derivatives and sulfonamide intermediates.
- Biological Evaluation : A study published in PubMed Central highlighted the selective activity of related compounds against specific dopamine receptors, providing insights into how modifications to the benzamide structure could enhance receptor selectivity and potency .
- Case Study : A comparative analysis of various derivatives showed that modifications at the para position significantly affected the binding affinity for dopamine receptors, indicating a structure-activity relationship critical for drug development .
Q & A
Advanced Research Question
- Hirshfeld Surface Analysis : Quantifies close-contact interactions (e.g., H···O, H···Cl) and π-π stacking using CrystalExplorer software. For example, the 3-chlorophenyl group may exhibit C–H···Cl interactions contributing to lattice stability .
- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >250°C) and correlate with crystal packing efficiency .
- Powder XRD : Compare experimental patterns with simulated data from single-crystal structures to detect polymorphic variations .
How does the sulfonamide functional group influence the compound’s biological activity, and what methods are used to study its interactions?
Advanced Research Question
- Role of Sulfonamide : The -SO-NH- group enhances hydrogen-bonding capacity with biological targets (e.g., enzymes), as shown in docking studies with cytochrome P450 isoforms .
- Interaction Studies :
- SAR Modifications : Introduce electron-donating groups (e.g., -OCH) on the phenyl ring to enhance solubility and binding affinity .
What are the challenges in scaling up the synthesis, and how can they be mitigated?
Advanced Research Question
- Key Challenges :
- Exothermic reactions during sulfonamide formation risk thermal runaway.
- Low solubility of intermediates in non-polar solvents.
- Mitigation Strategies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
